4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Scientific Research Applications
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole-based antifungal drug used to treat various fungal infections.
Voriconazole: Another triazole-based antifungal agent with a broad spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
The compound 4-((2-Bromobenzylidene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole-thione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiosemicarbazides. The reaction conditions often include solvents such as ethanol or methanol under reflux, leading to the formation of the desired triazole-thione structure. The compound's molecular formula is C15H10BrFN4S with a molecular weight of 377.23 g/mol .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including our compound of interest, it was found that certain structural modifications enhance antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Activity Against S. aureus | Activity Against C. albicans | Reference |
---|---|---|---|
This compound | Moderate | Moderate | |
5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | High | High |
Antioxidant Activity
The presence of the triazole ring in the compound enhances its antioxidant potential. Studies indicate that triazole-thiones possess free radical scavenging abilities, making them candidates for further investigation in oxidative stress-related diseases .
Anticancer Activity
Triazole derivatives have shown promising anticancer activities in various studies. For instance, compounds similar to this compound have been tested against cancer cell lines such as HCT-116 and T47D, revealing IC50 values that suggest significant cytotoxic effects .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT-116 | TBD | |
Related Triazole Derivative | T47D | 27.3 |
The mechanism by which triazole-thiones exert their biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, the triazole moiety can interfere with nucleic acid synthesis or disrupt cellular signaling pathways .
Case Studies
In a recent study conducted on a series of triazole-thiones including our compound, it was reported that substitution patterns on the aromatic rings significantly influenced both antimicrobial and anticancer activities. The bromine substituent was noted to enhance activity compared to other halogenated derivatives .
Properties
CAS No. |
577763-98-5 |
---|---|
Molecular Formula |
C15H10BrFN4S |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrFN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
PKUMWODTLGLNFX-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F)Br |
Origin of Product |
United States |
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